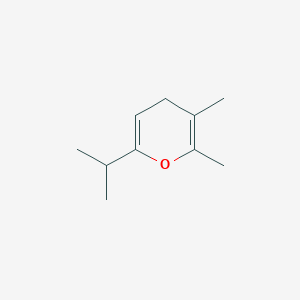
2,3-Dimethyl-6-isopropyl-4h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-isopropyl-4h-pyran is a natural product found in Artemisia cana and Artemisia tridentata with data available.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Green Chemistry Approaches : Recent studies highlight the use of environmentally friendly methods for synthesizing 4H-pyran derivatives, emphasizing the reduction of hazardous waste and energy consumption .
- Catalytic Methods : Transition metal catalysts have been employed to facilitate the formation of 2,3-dimethyl-6-isopropyl-4H-pyran with improved yields .
Pharmaceutical Applications
The compound's structural characteristics lend themselves to potential applications in drug development. Pyrans are known for their biological activities, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyran derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Pharmacological Insights
Research has shown that modifications to the pyran structure can enhance bioactivity. For instance, introducing different substituents on the pyran ring can lead to improved interaction with biological targets, making it a candidate for further pharmacological studies .
Agrochemical Applications
Pyran derivatives have been explored for their roles in agrochemicals due to their potential as biodegradable pesticides and herbicides.
Case Study: Biodegradable Agrochemicals
A recent investigation into the use of this compound as a biodegradable herbicide demonstrated its effectiveness in controlling weed growth while minimizing environmental impact. The study concluded that such compounds could serve as eco-friendly alternatives to conventional agrochemicals .
Materials Science Applications
In materials science, this compound has been explored for its potential use in developing new polymers and coatings.
Polymer Development
Research indicates that incorporating pyran derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-propan-2-yl-4H-pyran |
InChI |
InChI=1S/C10H16O/c1-7(2)10-6-5-8(3)9(4)11-10/h6-7H,5H2,1-4H3 |
Clave InChI |
SWNKFDXTSKNDOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=CC1)C(C)C)C |
SMILES canónico |
CC1=C(OC(=CC1)C(C)C)C |
Sinónimos |
2,3-dimethyl-6-isopropyl-4H-pyran 2,3-DMIP-P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















